molecular formula C10H10BrNO B184973 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 86499-96-9

3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B184973
CAS No.: 86499-96-9
M. Wt: 240.1 g/mol
InChI Key: JMXPGCGROVEPID-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of benazepril hydrochloride. This compound interacts with various enzymes, proteins, and other biomolecules during its synthesis and subsequent biochemical processes. For instance, it is involved in reactions with polyphosphoric acid and methanol during its preparation . The nature of these interactions is primarily chemical, involving the formation and breaking of bonds to produce the desired product.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, as an intermediate in the synthesis of benazepril hydrochloride, it indirectly affects the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance . The compound’s impact on gene expression and cellular metabolism is primarily through its role in the synthesis of bioactive molecules.

Molecular Mechanism

The molecular mechanism of this compound involves several biochemical interactions. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, during its synthesis, it interacts with polyphosphoric acid and methanol, leading to the formation of benazepril hydrochloride . These interactions involve the formation of covalent bonds and the stabilization of intermediate compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its biochemical applications. Studies have shown that the compound is stable under specific conditions, such as being kept in a dark, sealed, and dry environment at room temperature . Over time, the compound may degrade, affecting its efficacy and interactions with other biomolecules. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of maintaining optimal storage conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as contributing to the synthesis of bioactive molecules like benazepril hydrochloride . At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, disruption of cellular processes, and potential toxicity to organs and tissues. Understanding the dosage effects is crucial for optimizing the compound’s use in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors during its synthesis and subsequent biochemical processes. For example, it is involved in the synthesis of benazepril hydrochloride, which is metabolized by the liver and excreted by the kidneys . The compound’s effects on metabolic flux and metabolite levels are significant, as it contributes to the regulation of blood pressure and fluid balance through its role in the renin-angiotensin system.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical functions. The compound is transported through the bloodstream and distributed to various tissues, where it interacts with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its efficacy and potential side effects. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization also influences the compound’s stability and interactions with other biomolecules, highlighting the importance of precise targeting in biochemical applications.

Preparation Methods

The preparation of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves several steps. One common method includes the use of polyphosphoric acid and 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide . The process involves heating the polyphosphoric acid and adding the naphthalimide in portions at 60°C, followed by an insulation reaction for 20 hours. The reaction solution is then hydrolyzed with water, and the crude product is washed, decolorized with methanol and activated carbon, filtered, and dried . The final product has a purity of 99.6% and a yield of 98% .

Chemical Reactions Analysis

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include polyphosphoric acid, methanol, and activated carbon . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXPGCGROVEPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373760
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-96-9
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86499-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one (2.5 g) in chloroform (30 ml), phosphorus pentachloride (3.2 g) was added in portions, while maintaining the temperature at 0°-5°. When the addition was complete, iodine (30 mg) was added followed by bromine (2.5 g), which was added dropwise over 5 minutes. The mixture was then refluxed for 4 hours. The chloroform solution was evaporated and the residue was partitioned between ice-water (30 ml) and dichloromethane (75 ml). The organic phase was dried over magnesium sulfate and evaporated under reduced pressure. The crude residue was purified by chromatography over silica gel, eluting with ether and hexane (7:3). Concentration of the appropriate fractions yielded 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one, m.p. 146°-148°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

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